硬脂酸铁

描述

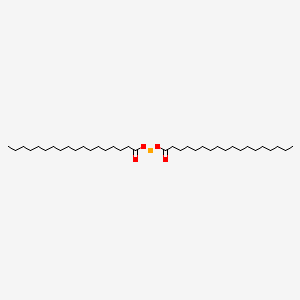

Iron stearate (FeSt) is a type of fatty acid salt that is formed when iron is combined with stearic acid. It is a white and waxy substance that is commonly used in a variety of industrial and commercial applications. FeSt is used as an additive in cosmetics and personal care products, as a lubricant in machine parts, and as a stabilizer in plastics and rubber. It has also been used in a variety of scientific and laboratory experiments due to its unique properties.

科学研究应用

纳米粒子设计

硬脂酸铁在纳米粒子的设计中起着至关重要的作用。其分子和三维结构特性显著影响着所得氧化铁纳米粒子的形状、尺寸和组成。 这些纳米粒子在医药、电子和环境科学等领域具有潜在的应用 .

有机合成中的催化剂

作为催化剂,硬脂酸铁用于加速有机合成中的化学反应。 这种应用在生产各种有机化合物、药物和聚合物中至关重要 .

分析化学试剂

在分析化学中,硬脂酸铁被用作试剂。 它有助于识别和量化样品中的物质,这对于化学中的质量控制和研究至关重要 .

生物化学稳定剂

硬脂酸铁在生物化学中用作稳定剂。 它有助于在实验过程中维持蛋白质和其他生物分子的稳定性,这对于获得准确可靠的结果至关重要 .

热分解过程

该化合物广泛用作热分解过程中的铁前驱体。 该过程对于合成各种铁基材料至关重要,包括用于催化和磁性应用的材料 .

原位形成的中间前驱体

硬脂酸铁被认为是一种原位形成的中间前驱体。 它的使用促进了氧化铁纳米粒子的受控形成,这些纳米粒子可以针对特定应用进行定制,例如靶向药物递送系统 .

作用机制

Target of Action

Iron stearate, a metal-organic compound, is a salt of iron and stearic acid . The primary targets of iron stearate are the cells where it is used as a precursor in the thermal decomposition process or considered as an in situ formed intermediate precursor .

Mode of Action

The mode of action of iron stearate involves its interaction with these cells. The molecular and 3D-structural nature of iron stearate has been shown to affect the shape, size, and composition of the resulting iron oxide nanoparticles . This interaction leads to changes in the cellular structure and function.

Biochemical Pathways

Iron stearate affects several biochemical pathways. Iron, an essential component of every cell in the body, plays major roles in oxygen transport, short-term oxygen storage, and energy generation . Iron stearate, being a source of iron, contributes to these biochemical pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of iron stearate involves its absorption, distribution, metabolism, and excretion (ADME). High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences . The impact on bioavailability is determined by these factors.

Result of Action

The molecular and cellular effects of iron stearate’s action include changes in the shape, size, and composition of the resulting iron oxide nanoparticles . These nanoparticles can have various applications, including use in the design of new materials.

Action Environment

The action, efficacy, and stability of iron stearate can be influenced by environmental factors. For instance, stearates are particularly attractive because of their higher stability to aging and hydration . Therefore, the environment in which iron stearate is used can affect its action and the resulting effects.

生化分析

Biochemical Properties

Iron stearate interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the 3D-structural nature of iron stearate .

Cellular Effects

It is known that iron stearate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Iron stearate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Iron stearate is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

Iron stearate is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

iron(2+);octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVCGRDGKAINSV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

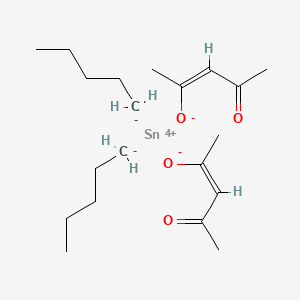

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940951 | |

| Record name | Iron(2+) dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2980-59-8, 19274-34-1, 5136-76-5 | |

| Record name | Ferrous stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, iron(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(2+) dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DU7K04A3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of iron stearate?

A1: Iron stearate doesn't have a single, definitive molecular formula. It exists as a complex with varying numbers of stearate chains per iron ion. For instance, FeSt2 represents an iron stearate complex with two stearate chains, while FeSt3 signifies a complex with three. []

Q2: How is the structure of iron stearate typically characterized?

A2: Several techniques are employed to characterize iron stearate's structure, including: * X-ray Diffraction (XRD): Reveals the lamellar structure of iron stearate, showing planes of iron polynuclear complexes (polycations) separated by stearate chains. [, ] * Infrared Spectroscopy (FTIR): Used to analyze the conformation of stearate chains (e.g., all-trans conformation) and to monitor degradation by tracking carbonyl group formation. [, ] * Mossbauer Spectroscopy: Provides insights into the iron oxidation states and the temperature-dependent mixed-valence states in iron stearate complexes. []

Q3: What is the composition of the iron polycations within iron stearate structures?

A3: The iron content varies significantly between FeSt2 and FeSt3: * FeSt2: Primarily composed of [Fe3-(μ3-O)St6·xH2O]Cl, with minimal or no free stearate. [] * FeSt3: A mixture dominated by [Fe7(μ3-O(H))6(μ2-OH)xSt12-2x]St, along with some [Fe3(μ3-O)St6·xH2O]St and free stearic acid. [] The larger polynuclear complexes in FeSt3 are attributed to faster hydrolysis and condensation rates in the iron(III) chloride solution compared to the iron(II) chloride solution used to synthesize FeSt2. []

Q4: Why is iron stearate chosen as a precursor or additive in various applications?

A4: Iron stearate exhibits: * Enhanced Stability: Compared to other iron carboxylates, stearates demonstrate greater resistance to aging and hydration, making them suitable for long-term applications. [] * Controlled Decomposition: Upon thermal decomposition, iron stearate yields iron oxide nanoparticles (NPs), allowing for size, shape, and composition tuning. [, ] * Adhesion Promotion: Iron stearate can enhance the adhesion of polymers, particularly polyolefins, to metals and other polymer surfaces. [] * Photodegradability: Iron stearate acts as a pro-oxidant, promoting the degradation of polymers like polyethylene upon exposure to light. [, , , ]

Q5: How does the structure of iron stearate influence the properties of the resulting iron oxide nanoparticles?

A5: The molecular structure of the iron stearate precursor plays a crucial role in determining the characteristics of the resulting iron oxide nanoparticles (NPs): * Iron Content and Polycation Size: The varying iron content and polycation sizes in FeSt2 and FeSt3 lead to differences in NP size, shape, and composition. [, ] * Water Content: Dehydrated iron stearate precursors tend to yield nanocubes with straight faces, while hydrated precursors produce more rounded nanocubes. [] * Surfactant Interaction: The interaction of iron stearate with surfactants like sodium oleate during synthesis influences the NP shape, with specific ratios favoring the formation of nanoplates or nanocubes. []

Q6: What are the applications of iron stearate in polymer processing?

A6:* Photodegradable Films: Iron stearate is used as a prodegradant additive in polyethylene films for agricultural mulching. It promotes photodegradation upon exposure to sunlight, facilitating the breakdown of the film after its intended use. [, , , , ]* Biodegradable Polyurethanes: Iron stearate can enhance the biodegradation of polyurethane elastomers, making them suitable for applications where environmental decomposition is desired. []* Polishing Waxes: Iron stearate, when saponified, forms a lubricating layer on metal surfaces during polishing with alumina particles. This layer improves the polishing efficiency and enhances the glossiness of the finished surface. []

Q7: What are the limitations of using iron stearate in degradable polyethylene films?

A7: * Control over Degradation Rate: Achieving precise control over the degradation rate of polyethylene films containing iron stearate is challenging. Factors such as prodegradant concentration, environmental conditions, and film processing methods can significantly influence the degradation process. [] * Durability: Balancing degradability with the required service life of the film can be challenging, especially in varying environmental conditions. []

Q8: How does iron stearate participate in catalytic reactions?

A8:* Thermal Decomposition: Iron stearate serves as a precursor for the in situ formation of iron oxide nanoparticles, which can act as catalysts. [, ] * Oxidation Reactions: Iron stearate can function as a catalyst in oxidation reactions. For example, it has been shown to enhance the oxidation of heavy oils, potentially improving their combustion properties. []

Q9: What factors influence the catalytic activity of iron stearate-derived materials?

A9:* Iron Oxidation State: The oxidation state of iron in the stearate complex can significantly influence its catalytic activity. Mixed-valence states, where both Fe(II) and Fe(III) are present, can exhibit unique catalytic properties. [] * Particle Size and Morphology: The size, shape, and morphology of the iron oxide nanoparticles formed from iron stearate decomposition can affect their catalytic activity and selectivity. [, ]* Support Material: Iron stearate can be supported on materials like iron and nickel hydroxides to alter its catalytic properties and enhance stability. []

Q10: How does the environment influence the degradation of iron stearate-containing polyethylene films?

A10: Several environmental factors affect the photodegradation of polyethylene films containing iron stearate: * Soil Composition: The presence of humic and fulvic acids in soil can accelerate the photo-oxidation of polyethylene, likely due to the formation of reactive oxygen species. [] * Moisture: Water plays a significant role in the photo-oxidation process, with higher moisture levels generally leading to faster degradation. [] * UV Exposure: The rate and extent of degradation are directly influenced by the intensity and duration of ultraviolet (UV) radiation exposure. []

Q11: What are the environmental concerns associated with iron stearate-containing plastics?

A11: * Microplastic Formation: While iron stearate promotes the breakdown of polyethylene, it may not lead to complete mineralization. The formation of microplastics, small plastic particles that persist in the environment, is a concern. [] * Ecotoxicity of Degradation Products: The environmental fate and potential toxicity of the degradation products from iron stearate-containing plastics require further investigation. []

Q12: What are the key areas of ongoing research related to iron stearate?

A12: Current research focuses on: * Controlling Degradation: Developing strategies to precisely control the degradation rate of iron stearate-containing polymers for specific applications. [, ] * Understanding Degradation Mechanisms: Investigating the detailed mechanisms of iron stearate-mediated degradation in various environments. [, ] * Improving Biodegradability: Exploring modifications to iron stearate or its incorporation into new polymer systems to enhance biodegradability and reduce microplastic formation. [, ] * Assessing Environmental Impact: Evaluating the long-term environmental fate and potential ecotoxicological effects of iron stearate-containing materials and their degradation products. [, ]

Q13: How can computational chemistry contribute to iron stearate research?

A13: Computational methods can provide valuable insights into: * Structure-Activity Relationships: Simulating the interactions between iron stearate and polymers to understand how structural modifications influence its prodegradant activity. [] * Degradation Mechanisms: Modeling the degradation pathways of iron stearate-containing polymers at the molecular level to identify key intermediates and reaction steps. * Environmental Fate: Predicting the fate and transport of iron stearate and its degradation products in the environment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)